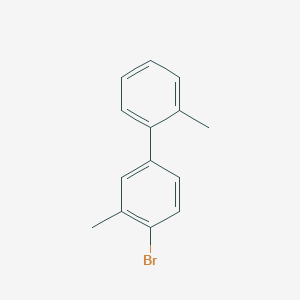

4'-Bromo-2,3'-dimethyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13Br |

|---|---|

Molecular Weight |

261.16 g/mol |

IUPAC Name |

1-bromo-2-methyl-4-(2-methylphenyl)benzene |

InChI |

InChI=1S/C14H13Br/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,1-2H3 |

InChI Key |

RWQCCMHMZKLCDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)Br)C |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 4 Bromo 2,3 Dimethyl 1,1 Biphenyl

Retrosynthetic Analysis of the Biphenyl (B1667301) Core and Substituent Introduction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The key disconnection for 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is the C-C bond linking the two aromatic rings. This leads to two primary retrosynthetic pathways, as illustrated below:

Scheme 1: Retrosynthetic Disconnections for this compound

Disconnection A: This pathway involves a disconnection between the 2,3-dimethylphenyl ring and the 4-bromophenyl ring. This suggests a coupling reaction between a 2,3-dimethylphenyl-metal species (or its equivalent) and a 4-bromophenyl halide.

Disconnection B: Conversely, this disconnection points to a reaction between a 4-bromophenyl-metal species and a 2,3-dimethylphenyl halide.

Both pathways are viable and typically employ transition metal-catalyzed cross-coupling reactions. The choice between these routes often depends on the availability and reactivity of the starting materials and the steric hindrance around the coupling sites. The introduction of the methyl and bromo substituents is generally accomplished prior to the biphenyl bond formation, utilizing readily available substituted benzene (B151609) derivatives.

Cross-Coupling Reaction Approaches

The formation of the biaryl bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, lauded for its mild reaction conditions and tolerance of a wide range of functional groups. yonedalabs.com

This strategy involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main approaches based on the retrosynthetic analysis are possible:

Approach A: Coupling of 2,3-dimethylphenylboronic acid with 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene.

Approach B: Coupling of 4-bromophenylboronic acid with 1-bromo-2,3-dimethylbenzene.

The choice between boronic acids and their corresponding esters (e.g., pinacol (B44631) esters) can influence the reaction's efficiency and the stability of the organoboron reagent. Boronic esters often exhibit enhanced stability and are less prone to side reactions like protodeboronation. yonedalabs.com The synthesis of the required 2,3-dimethylphenylboronic acid can be achieved from 1-bromo-2,3-dimethylbenzene via lithiation followed by reaction with a trialkyl borate (B1201080).

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound Synthesis

| Organoboron Reagent | Organic Halide |

|---|---|

| 2,3-Dimethylphenylboronic acid | 1,4-Dibromobenzene |

| 2,3-Dimethylphenylboronic acid pinacol ester | 1-Bromo-4-iodobenzene |

| 4-Bromophenylboronic acid | 1-Bromo-2,3-dimethylbenzene |

The success of the Suzuki-Miyaura coupling, particularly for sterically hindered substrates like this compound, is highly dependent on the choice of the palladium catalyst and the supporting ligand.

Catalyst and Ligand Selection:

For challenging couplings involving ortho-substituted substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands facilitate the reductive elimination step and stabilize the active palladium(0) species.

Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Hindered Biaryls

| Palladium Precursor | Ligand | Typical Reaction Conditions |

|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine (integrated) | Toluene/Water, Na2CO3, 80-100 °C |

| Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, RuPhos | Dioxane/Water or Toluene/Water, K3PO4 or K2CO3, 80-110 °C |

| PdCl2(dppf) | dppf (integrated) | DMF or Dioxane/Water, Na2CO3, 80-100 °C |

Base and Solvent:

The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The solvent system is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar'). libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The presence of bulky substituents on the coupling partners can influence the rate of these steps, particularly the reductive elimination, making the choice of an appropriate bulky ligand critical for efficient catalysis.

The Negishi coupling provides a powerful alternative for the synthesis of biaryls, especially for sterically hindered systems. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the following Negishi coupling strategies are plausible:

Strategy A: Reaction of a 2,3-dimethylphenylzinc halide with 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Strategy B: Reaction of a 4-bromophenylzinc halide with 1-bromo-2,3-dimethylbenzene.

The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). One of the main advantages of the Negishi coupling is the high reactivity of the organozinc reagents, which can often overcome the steric hindrance in challenging coupling reactions. However, these reagents are also more sensitive to moisture and air compared to organoboron compounds, requiring anhydrous reaction conditions. wikipedia.org

Table 3: Potential Negishi Coupling Partners for this compound Synthesis

| Organozinc Reagent | Organic Halide | Typical Catalyst |

|---|---|---|

| 2,3-Dimethylphenylzinc chloride | 1,4-Dibromobenzene | Pd(PPh3)4 or PdCl2(dppf) |

| 4-Bromophenylzinc chloride | 1-Bromo-2,3-dimethylbenzene | Pd(PPh3)4 or Ni(dppe)Cl2 |

The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of the organozinc reagent often leads to faster transmetalation rates.

Stille Coupling Protocols

The Stille coupling reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this protocol would typically involve the coupling of a stannane (B1208499) derivative of either 2,3-dimethylbenzene or 1-bromo-4-halobenzene with the corresponding aryl halide.

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov Advances in ligand design, such as the use of bulky, electron-rich phosphines, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for reactions at room temperature. nih.gov The inclusion of copper(I) salts can also enhance the reactivity of aryl bromides. nih.gov

A plausible synthetic route using the Stille coupling is outlined below:

Route A: Reaction of (2,3-dimethylphenyl)trimethylstannane with 1,4-dibromobenzene.

Route B: Reaction of (4-bromophenyl)trimethylstannane with 1-bromo-2,3-dimethylbenzene.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| (2,3-dimethylphenyl)trimethylstannane | 1,4-dibromobenzene | Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene) | This compound |

| 1-bromo-2,3-dimethylbenzene | (4-bromophenyl)trimethylstannane | Pd Catalyst, Ligand (e.g., P(t-Bu)₃), Additive (e.g., CsF) | This compound |

Kumada Cross-Coupling Applications

The Kumada cross-coupling reaction, one of the earliest transition metal-catalyzed cross-coupling methods, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for the synthesis of unsymmetrical biaryls. organic-chemistry.org

For the synthesis of this compound, two primary Kumada coupling strategies can be envisioned:

The reaction of a Grignard reagent derived from 1-bromo-2,3-dimethylbenzene with 1,4-dibromobenzene.

The reaction of a Grignard reagent derived from 1,4-dibromobenzene with 1-bromo-2,3-dimethylbenzene.

The mechanism involves the oxidative addition of the aryl halide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to form the C-C bond. jk-sci.com Nickel catalysts are often preferred due to their lower cost and high reactivity, particularly with less reactive aryl chlorides. rsc.org

| Aryl Halide | Grignard Reagent | Catalyst | Product |

| 1,4-dibromobenzene | (2,3-dimethylphenyl)magnesium bromide | Ni or Pd complex (e.g., NiCl₂(dppp)) | This compound |

| 1-bromo-2,3-dimethylbenzene | (4-bromophenyl)magnesium bromide | Ni or Pd complex (e.g., Pd(PPh₃)₄) | This compound |

Ullmann Coupling and Related Homocoupling Reactions

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgoperachem.com While traditionally used for homocoupling, modifications have allowed for the synthesis of unsymmetrical biaryls, although this can be challenging. The reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, the development of ligands such as N,N-dimethylglycine has enabled the reaction to proceed at lower temperatures. organic-chemistry.org

A potential, though less direct, application to the synthesis of this compound could involve the homocoupling of a suitable precursor followed by further functionalization, or a cross-coupling variation. Recent studies have also explored ligand-free palladium-catalyzed Ullmann biaryl synthesis. nsf.gov

Electrochemical methods offer an alternative approach to C-C bond formation, often under milder conditions than traditional methods. Nickel-catalyzed electrochemical homo-coupling of aryl halides has been investigated as a means to form symmetrical biaryls. rsc.orgrsc.org This process involves the electrochemical generation of a reactive Ni(I) species which then undergoes oxidative addition with the aryl halide. rsc.org

While primarily a homocoupling method, understanding the mechanisms of these reactions can provide insights for developing selective cross-coupling reactions. rsc.org For instance, studies on the electrochemical homo-coupling of brominated phenols have been conducted with the aim of producing functionalized 2,2'-biphenyls. researchgate.net Cross-electrophile coupling of alkyl halides has also been demonstrated electrochemically, suggesting the potential for future development in aryl-aryl cross-coupling. nih.gov

| Substrate | Method | Key Features | Potential Relevance |

| Aryl Halides | Ni-catalyzed Electrochemical Homo-coupling | Air-stable Ni catalysts, room temperature reaction. rsc.org | Formation of symmetrical biphenyls. |

| Brominated Phenols | Electrochemical Homo-coupling | Iodine-mediated one-step coupling. researchgate.net | Synthesis of functionalized biphenyls. |

| Aromatic Aldehydes/Ketones | Electrochemical Phenyl-Carbonyl Coupling | Self-coupling reaction affording hydroxy-methyl-benzaldehydes/acetophenones. researchgate.net | C-C bond formation involving aromatic rings. |

Direct Aromatic Functionalization Approaches

Direct functionalization of aromatic C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. minia.edu.eguci.edu In the context of synthesizing this compound, EAS could be employed to introduce the bromo or methyl groups onto a pre-formed biphenyl core, or to functionalize one of the aromatic precursors.

For example, the bromination of 2,3-dimethyl-1,1'-biphenyl (B1633137) would likely occur at the para position of the unsubstituted phenyl ring due to the activating and ortho, para-directing nature of the alkyl groups. youtube.comucalgary.ca The reaction typically requires a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃). minia.edu.eg Similarly, Friedel-Crafts alkylation could be used to introduce the methyl groups, though this method is often prone to issues of polyalkylation and rearrangement. uci.edu

| Substrate | Reagents | Reaction Type | Expected Major Product |

| 2,3-dimethyl-1,1'-biphenyl | Br₂, FeBr₃ | Halogenation | This compound |

| 4'-Bromo-1,1'-biphenyl | CH₃Cl, AlCl₃ | Friedel-Crafts Alkylation | Isomeric mixture including this compound |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.ca It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. unblog.fr The resulting aryl anion can then be quenched with an electrophile.

While there are no direct examples in the search results for the synthesis of this compound using this method, the principles of DoM could be applied. For instance, a suitably protected directing group on one of the aromatic rings could be used to introduce one of the methyl groups or the bromine atom at a specific position. The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura reaction, has proven to be a highly effective strategy for the regiosepecific synthesis of complex biphenyls. nih.govresearchgate.net

| General Strategy | Description | Potential Application |

| DoM followed by Electrophilic Quench | A directing group (e.g., CONEt₂, OCONEt₂) directs lithiation to the ortho position, followed by reaction with an electrophile (e.g., MeI, Br₂). uwindsor.ca | Stepwise construction of the substituted biphenyl. |

| Combined DoM/Cross-Coupling | DoM is used to introduce a boronic ester, which then participates in a subsequent Suzuki-Miyaura coupling reaction. nih.govresearchgate.net | Regiospecific formation of the biphenyl linkage. |

Synthesis from Precursor Molecules

The construction of this compound is strategically approached by retrosynthetic analysis, which involves conceptually breaking the bond between the two phenyl rings. This leads to two key synthons: a 2,3-dimethylphenyl unit and a 4-bromophenyl unit. One of these is typically functionalized as an organometallic nucleophile (e.g., an organoboron or organozinc species) and the other as an electrophile (an aryl halide).

A plausible and efficient synthetic route involves the coupling of a 2,3-dimethylphenyl derivative with a 1,4-dihalogenated benzene. For instance, a Negishi or Suzuki coupling can be employed, where one coupling partner is derived from 2,3-dimethylbenzene (o-xylene) and the other from a suitable 4-bromohalobenzene.

The successful synthesis of the target biphenyl is contingent on the availability of appropriately halogenated precursor molecules. These starting materials are typically prepared through well-established electrophilic aromatic substitution reactions or from commercially available anilines via Sandmeyer-type reactions.

Preparation of 1-Bromo-4-iodobenzene:

A key precursor for introducing the 4-bromophenyl moiety is 1-bromo-4-iodobenzene. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (the C-I bond being more reactive) makes this an excellent electrophilic partner. This allows for selective reaction at the iodine-substituted position while leaving the bromine intact for potential further functionalization.

1-Bromo-4-iodobenzene can be synthesized from the readily available 4-bromoaniline (B143363). wikipedia.orgchemicalbook.com The synthesis proceeds via a diazotization reaction, followed by a Sandmeyer-type iodination. In a typical laboratory procedure, 4-bromoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (like sulfuric acid) at low temperatures to form the corresponding diazonium salt. wikipedia.orgchemicalbook.com Subsequent treatment of this diazonium salt with an aqueous solution of potassium iodide yields 1-bromo-4-iodobenzene. wikipedia.orgchemicalbook.com

Table 1: Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline

| Step | Reactants | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Diazotization | 4-Bromoaniline | NaNO₂, H₂SO₄ (aq) | 4-Bromobenzenediazonium salt | 0-5 °C |

| 2. Iodination | 4-Bromobenzenediazonium salt | KI (aq) | 1-Bromo-4-iodobenzene | Room Temperature |

Preparation of Halogenated Xylenes:

To generate the 2,3-dimethylphenyl fragment, a halogenated derivative of o-xylene (B151617) is required. Direct bromination of o-xylene (1,2-dimethylbenzene) with bromine in the presence of a Lewis acid catalyst like FeBr₃ typically leads to a mixture of isomers, with 4-bromo-1,2-dimethylbenzene and 3-bromo-1,2-dimethylbenzene being the major products. While separation of these isomers is possible, a more regioselective synthesis might be preferred. For instance, starting from 2,3-dimethylaniline (B142581) (2,3-xylidine), a Sandmeyer reaction can provide a more direct route to 1-bromo-2,3-dimethylbenzene.

With the necessary aryl halides in hand, the next step involves converting one of them into a suitable organometallic reagent for the cross-coupling reaction. This functional group interconversion is a critical step in preparing the nucleophilic partner for the biphenyl synthesis.

Formation of an Organozinc Reagent (for Negishi Coupling):

A highly effective method for synthesizing unsymmetrical biphenyls is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. wikipedia.org For the synthesis of this compound, one could envision the preparation of a 2,3-dimethylphenylzinc halide.

This can be achieved by first preparing the corresponding Grignard reagent from 1-bromo-2,3-dimethylbenzene and magnesium turnings in an ether solvent like THF. Subsequent transmetalation with a zinc halide, such as zinc chloride (ZnCl₂), yields the desired organozinc species. This in-situ generated reagent can then be used directly in the coupling reaction.

A similar strategy has been successfully employed in the synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl, where (2-methylphenyl)magnesium bromide was converted to the corresponding organozinc reagent before coupling with 1-bromo-4-iodobenzene. prepchem.com

Table 2: Plausible Negishi Coupling Strategy for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1-Bromo-2,3-dimethylbenzene | Mg, THF | (2,3-Dimethylphenyl)magnesium bromide | Grignard Formation |

| 2 | (2,3-Dimethylphenyl)magnesium bromide | ZnCl₂ | (2,3-Dimethylphenyl)zinc chloride | Transmetalation |

| 3 | (2,3-Dimethylphenyl)zinc chloride + 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ or other Pd(0) catalyst | This compound | Negishi Coupling |

Formation of a Boronic Acid or Ester (for Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling is another cornerstone of modern C-C bond formation, reacting an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide in the presence of a palladium catalyst and a base. wikipedia.org

To prepare the necessary 2,3-dimethylphenylboronic acid, one can start from 1-bromo-2,3-dimethylbenzene. This aryl bromide can be converted into a Grignard reagent or an organolithium species, which is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the resulting boronate ester to afford 2,3-dimethylphenylboronic acid.

Table 3: Plausible Suzuki-Miyaura Coupling Strategy for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1-Bromo-2,3-dimethylbenzene | 1. n-BuLi or Mg 2. B(O-iPr)₃ | 2,3-Dimethylphenylboronic acid pinacol ester | Borylation |

| 2 | 2,3-Dimethylphenylboronic acid + 1-Bromo-4-iodobenzene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | This compound | Suzuki-Miyaura Coupling |

These functional group interconversions are fundamental to accessing the necessary building blocks for the final cross-coupling step, providing a versatile and modular approach to the synthesis of this compound and its analogues.

Iii. Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The catalytic cycle for the formation of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl via a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgchemrxiv.org A plausible synthetic route involves the coupling of an aryl halide, such as 1-bromo-2,3-dimethylbenzene, with an arylboronic acid, like (4-bromophenyl)boronic acid, in the presence of a palladium catalyst and a base.

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically ligated by phosphines. csbsju.edunih.gov In the synthesis of this compound from 1-bromo-2,3-dimethylbenzene, the Pd(0) catalyst inserts into the carbon-bromine bond, forming a square planar Pd(II) intermediate. nih.gov

The rate and success of this step are significantly influenced by the electronic properties and steric hindrance of the aryl halide. nih.gov The presence of an ortho-methyl group (at the 2-position) in 1-bromo-2,3-dimethylbenzene introduces considerable steric bulk, which can hinder the approach of the palladium catalyst. rsc.orgreddit.com To overcome this, bulky and electron-rich phosphine (B1218219) ligands are often required. These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate the oxidative addition step for hindered substrates. researchgate.net

Table 1: Influence of Ligands on Oxidative Addition of Sterically Hindered Aryl Bromides

| Ligand Type | Key Structural Feature | Role in Oxidative Addition | Example Ligands |

|---|---|---|---|

| Buchwald Ligands | Bulky biarylphosphine | Promotes reaction of hindered substrates by stabilizing monoligated Pd(0) intermediates. | SPhos, XPhos |

| AntPhos | 9-Phosphatriptycene backbone | Unique rigid structure allows for coupling of substrates with unprecedented steric hindrance. | AntPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form stable complexes that are highly active for challenging couplings. | IPr, SIMes |

This interactive table summarizes ligands commonly used to facilitate oxidative addition for sterically demanding substrates relevant to the synthesis of this compound.

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center. wikipedia.org In the coupling with (4-bromophenyl)boronic acid, a base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). organic-chemistry.org This boronate then reacts with the arylpalladium(II) halide complex.

The precise mechanism of transmetalation has been a subject of investigation, with two primary pathways proposed:

Reaction with the Arylpalladium(II) Halide: The activated boronate species displaces the halide ligand on the palladium complex.

Reaction with an Arylpalladium(II) Hydroxide (B78521)/Alkoxide: The halide on the palladium complex is first exchanged with a hydroxide or alkoxide from the base, and this complex then reacts with the neutral boronic acid.

For many Suzuki-Miyaura reactions, the latter pathway is considered kinetically more favorable. beilstein-journals.org The steric hindrance from the 2,3-dimethylphenyl group on the palladium center can influence the rate of this step, although the primary steric challenges are typically associated with the oxidative addition and reductive elimination steps. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the Pd(II) center couple to form the new C-C bond of the biphenyl (B1667301) product, regenerating the Pd(0) catalyst. umb.edu For this step to occur, the two aryl groups—the 2,3-dimethylphenyl and the 4-bromophenyl moieties—must be in a cis orientation on the palladium center. umb.edu

This step is often the rate-determining step, particularly for sterically hindered substrates. rsc.org The ortho-methyl group on the 2,3-dimethylphenyl ligand creates significant steric repulsion, which can raise the energy barrier for reductive elimination. researchgate.net The choice of ligand is crucial, as bulky ligands that were beneficial for oxidative addition can also accelerate reductive elimination by increasing steric strain on the Pd(II) intermediate, thereby promoting the formation of the product. nih.govresearchgate.net The process is generally considered to be an intramolecular, concerted step.

Studies of Selectivity Control

The substitution pattern of this compound dictates the selectivity of its formation and its subsequent reactivity. Control over regioselectivity in substitution reactions and understanding the interplay of steric and electronic effects are paramount.

Further functionalization of the this compound core via reactions like electrophilic aromatic substitution is governed by the directing effects of the existing substituents. wikipedia.org The biphenyl system itself complicates predictions, as substitution can occur on either ring. The phenyl group is an activating, ortho-, para-directing substituent. pearson.com

Ring A (2,3-dimethylphenyl ring): This ring is activated by two methyl groups. The 2-methyl group directs incoming electrophiles to the 6-position (ortho) and 4-position (para). The 3-methyl group directs to the 5-position (ortho) and the 1-position (para, which is the point of attachment). The combined effect and significant steric hindrance at the 6-position (blocked by the other ring) and 2-position would likely favor substitution at the 4- or 5-positions.

Ring B (4-bromophenyl ring): This ring is influenced by the 4'-bromo substituent. Halogens are deactivating but ortho-, para-directing. wikipedia.org Since the para position is occupied by the other phenyl ring, electrophilic substitution would be directed to the positions ortho to the bromine atom (3'- and 5'-positions).

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Reactant Ring | Position | Directing Groups | Predicted Outcome | Rationale |

|---|---|---|---|---|

| 2,3-dimethylphenyl | 4-position | 2-Me (para), 3-Me (ortho) | Minor Product | Moderately activated, but sterically accessible. |

| 5-position | 3-Me (ortho) | Minor Product | Activated, but potentially less favored than Ring B positions. | |

| 6-position | 2-Me (ortho) | Unlikely | Severe steric hindrance from the adjacent phenyl ring. |

| 4-bromophenyl | 3'- and 5'-positions | 4'-Br (ortho) | Major Product(s) | Deactivated ring, but positions are sterically accessible and electronically favored by the bromo group's directing effect. semanticscholar.orgresearchgate.net |

This interactive table outlines the probable outcomes for an electrophilic attack on the biphenyl system based on established directing effects.

The formation and reactivity of this compound are a clear illustration of the balance between steric and electronic factors.

Electronic Effects: The methyl groups are weakly electron-donating, which activates their respective ring toward oxidative addition (if it's the halide partner) or electrophilic substitution. The bromine atom is electron-withdrawing via induction (deactivating the ring) but electron-donating via resonance (ortho-, para-directing). nih.gov This deactivation makes the C-Br bond on the 4-bromophenyl ring less reactive in oxidative addition compared to a non-substituted bromobenzene, but this effect is generally less pronounced than for strongly deactivating groups.

Steric Effects: The most significant factor is the steric hindrance imposed by the 2-methyl group. reddit.com This ortho-substituent directly impacts the key steps of the cross-coupling reaction:

It slows the rate of oxidative addition by impeding the approach of the palladium catalyst to the C-Br bond if 1-bromo-2,3-dimethylbenzene is the substrate.

It raises the energy barrier for reductive elimination due to crowding around the palladium center in the diarylpalladium(II) intermediate, which can make C-C bond formation the rate-limiting step. rsc.org

In subsequent reactions, it sterically blocks the 6-position, playing a crucial role in determining the regioselectivity of substitution on that ring.

The interplay of these effects necessitates carefully optimized reaction conditions, particularly the choice of a bulky, electron-rich ligand, to achieve efficient synthesis of this sterically congested biaryl. rsc.orgresearchgate.net

Catalytic System Optimization and Mechanistic Interrogations

The efficiency of the Suzuki-Miyaura cross-coupling reaction for synthesizing sterically hindered and electronically complex biphenyls is highly dependent on the careful optimization of the entire catalytic system. This involves a synergistic interplay between the palladium source, the ligand, the solvent, and the base. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. mdpi.comyonedalabs.com Each of these steps is profoundly influenced by the components of the reaction mixture.

Ligand Design and Influence on Catalytic Efficiency

The choice of ligand is arguably the most critical factor in a successful Suzuki-Miyaura coupling, as it directly influences the stability and reactivity of the palladium catalyst. For the synthesis of a substituted compound like this compound, which involves coupling partners that can be sterically demanding, bulky and electron-rich phosphine ligands are often required. nih.gov

These ligands enhance the rate of both oxidative addition and reductive elimination. nih.gov The electron-rich nature of the ligand promotes the oxidative addition of the aryl bromide to the Pd(0) center, which is a crucial activation step. yonedalabs.com The steric bulk of the ligand facilitates the final reductive elimination step, which can be slow for hindered substrates, to release the final biaryl product. yonedalabs.com

Several classes of ligands have been developed and found to be effective for challenging Suzuki-Miyaura couplings. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling sterically hindered substrates and can facilitate reactions at lower catalyst loadings and milder temperatures. nih.govrsc.org The choice between different ligands can significantly impact the reaction outcome, sometimes requiring empirical screening to identify the optimal choice for a specific substrate combination. yonedalabs.com For instance, in the synthesis of highly fluorinated biphenyls, SPhos and XPhos provided significant product formation where other ligands like XantPhos failed completely. acs.org

| Ligand Class | Key Structural Feature | Influence on Catalytic Cycle | Typical Substrates |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Less bulky, moderately electron-donating | General purpose, effective for simple aryl iodides and bromides | Unactivated and activated aryl halides |

| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiaryl phosphines | Promotes both oxidative addition and reductive elimination | Sterically hindered aryl chlorides and bromides nih.govrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Forms highly stable and active Pd complexes | Aryl chlorides and other challenging substrates |

Solvent Effects and Reaction Environment Optimization

The reaction environment, defined by the solvent and the base, plays a crucial role in the catalytic cycle. The solvent must solubilize the reactants and the catalyst, but its polarity can also influence the reaction mechanism and selectivity. nih.gov Suzuki-Miyaura reactions are often performed in a variety of solvents, including ethereal solvents like tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF). researchgate.netmdpi.com

Often, a biphasic system, such as toluene/water or THF/water, is employed. rsc.orgorganic-chemistry.org The aqueous phase is necessary to dissolve the inorganic base, which is essential for the transmetalation step. The base, typically a carbonate (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄), activates the boronic acid by forming a more nucleophilic boronate species. rsc.orgresearchgate.net This boronate complex then transfers its organic group to the palladium center. The choice of base can dramatically affect the reaction rate and yield, with stronger bases sometimes accelerating the reaction but also potentially leading to side reactions like protodeboronation (cleavage of the C-B bond by a proton source). researchgate.net

Studies on various Suzuki-Miyaura reactions have shown that a systematic screening of solvent and base combinations is often necessary to achieve optimal results. For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with aryl boronic acids, a combination of K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent provided the best yields. mdpi.com In another study, a mixed solvent system of methanol (B129727) and water (3:2 ratio) with NaOH as the base was found to be optimal. researchgate.net The polarity of the solvent can be a determining factor; however, the relationship is not always straightforward, suggesting that specific solvent-catalyst interactions can be more important than bulk properties like the dielectric constant. nih.gov

| Solvent System | Base | Typical Yield Range (%) | Comments |

|---|---|---|---|

| Toluene / H₂O | Cs₂CO₃ | High | Commonly used for a wide range of substrates, Cs₂CO₃ is highly effective. organic-chemistry.org |

| 1,4-Dioxane | K₃PO₄ | Good to High | Effective for heterocyclic substrates. mdpi.com |

| DMF / H₂O | K₂CO₃ | Variable | Good for supported nanoparticle catalysts. mdpi.com |

| Methanol / H₂O | NaOH | High | Economical and environmentally friendlier option. researchgate.net |

| THF / H₂O | K₃PO₄ | Good | Frequently used for fluorinated substrates. rsc.org |

Kinetic Studies and Reaction Rate Determination

The rate-determining step of the catalytic cycle can vary depending on the specific substrates, ligands, and conditions. In many cases, either the oxidative addition of the aryl halide to Pd(0) or the transmetalation step is rate-limiting. mdpi.com For reactive aryl halides like aryl iodides and bromides, transmetalation is often the slower step. Conversely, for less reactive aryl chlorides, oxidative addition is typically rate-determining. yonedalabs.com

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Catalyst Loading | Increases rate | Higher concentration of active catalytic sites. |

| Temperature | Increases rate | Provides energy to overcome the activation barrier (Arrhenius equation). mdpi.com |

| Ligand Structure | Significant effect | Bulky, electron-rich ligands can accelerate rate-limiting oxidative addition or reductive elimination steps. nih.gov |

| Base Strength/Concentration | Complex effect | Affects the formation rate and concentration of the active boronate species. researchgate.net |

| Aryl Halide Reactivity (I > Br > Cl) | Increases rate | Lower C-X bond dissociation energy facilitates the oxidative addition step. rsc.org |

Iv. Advanced Structural and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

A thorough literature search did not yield any published single-crystal X-ray diffraction studies for 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

No published ¹H or ¹³C NMR spectra, nor any advanced 2D NMR data, were found for this compound. While spectra for related compounds like 4-bromobiphenyl (B57062) and 2,2'-dimethyl-1,1'-biphenyl are available, these cannot be used to accurately represent the specific chemical shifts and coupling constants for the target molecule due to the unique electronic and steric effects of its substitution pattern. rsc.org

Advanced ¹H and ¹³C NMR Techniques (e.g., COSY, HSQC, HMBC)Advanced 2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals in complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each of the substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, helping to confirm the connectivity between the two phenyl rings and the positions of the methyl and bromo substituents. nih.gov However, no such experimental data has been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrum for this compound is publicly available. The molecular weight of this compound is 261.16 g/mol (for isotopes ¹²C, ¹H, ⁷⁹Br). High-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. For brominated aromatic compounds, characteristic fragmentation pathways include the loss of the bromine atom (Br•) and cleavage of the biphenyl (B1667301) linkage. The presence of the bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of these fragmentation patterns helps to confirm the molecular structure, but specific data for this compound is not available. researchgate.netepa.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QqTOF) or Orbitrap systems, provide mass measurements with high accuracy and resolution (typically >35,000 for precursor ions). nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments from their exact masses.

For this compound (C₁₄H₁₃Br), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The technique is particularly valuable for this compound due to the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Daltons (Da) and having nearly equal intensity. HRMS can resolve and accurately measure the mass of both isotopic peaks, providing definitive evidence for the presence of a single bromine atom in the molecule.

The quantitative performance of HRMS can also be evaluated, often showing excellent linearity over several orders of magnitude for related brominated compounds. thermofisher.com This makes it a powerful tool not just for identification but also for quantification in complex matrices.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₄H₁₃⁷⁹Br]⁺ | ⁷⁹Br | 260.0250 | 100.0 |

This interactive table provides the calculated exact masses and expected relative abundances for the molecular ion of the compound, showcasing the distinctive isotopic signature of bromine.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes. nih.govthermofisher.com These two techniques are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (non-polar bonds). surfacesciencewestern.com

The FT-IR and FT-Raman spectra of this compound would be characterized by several key vibrational bands corresponding to its specific functional groups and structural features.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the two phenyl rings. researchgate.net

Aliphatic C-H Stretching: The presence of the two methyl groups gives rise to asymmetric and symmetric C-H stretching vibrations, typically observed in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: Strong to medium intensity bands between 1610 cm⁻¹ and 1450 cm⁻¹ correspond to the carbon-carbon double bond stretching within the aromatic rings. Biphenyl derivatives often show a strong peak around 1600 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the rings. These typically appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 650-485 cm⁻¹. This band is often more prominent in the Raman spectrum. researchgate.net

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis than either technique alone. thermofisher.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical FT-IR Intensity | Typical FT-Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium-Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| C-H In-Plane Bend | 1300 - 1000 | Medium | Weak |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

This interactive table outlines the characteristic vibrational modes and their expected spectral regions and intensities, highlighting the complementary nature of FT-IR and FT-Raman analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and preparative isolation. sielc.comnih.gov The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC)

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds such as polybrominated biphenyls and related derivatives. osti.govs4science.at For this compound, GC can provide excellent separation and quantification.

The analysis would typically involve injecting a solution of the compound into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A non-polar or semi-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is suitable for separating biphenyl derivatives. A temperature-programmed method, where the column temperature is gradually increased, ensures the efficient elution of the compound and separation from potential impurities with different boiling points. Detection is commonly achieved using a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (GC-MS) for definitive peak identification based on mass-to-charge ratio and fragmentation patterns. s4science.at

Table 3: Typical GC Parameters for Analysis of Biphenyl Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | 15-30 m x 0.25 mm ID, 0.1-0.25 µm film (e.g., Elite-1, DB-5) s4science.at |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 - 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp ~100°C, ramp to ~300°C |

| Detector | FID or Mass Spectrometer (MS) |

This interactive table summarizes common instrumental conditions for the GC analysis of compounds structurally related to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and isolation of a broad range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. sielc.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It is then pumped through a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C18 or C8 alkyl chains). lcms.cz A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. helixchrom.com Due to its non-polar nature, this compound will have a strong affinity for the stationary phase and will be eluted by a mobile phase with a sufficiently high proportion of the organic solvent. Detection is typically performed with a UV-Vis detector, as the biphenyl structure provides strong chromophores that absorb UV light, often monitored at wavelengths such as 254 nm. lcms.cz

Table 4: Typical HPLC Parameters for Analysis of Biphenyl Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | C18 or C8, 3-5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture helixchrom.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis (e.g., at 254 nm) |

This interactive table presents typical conditions for the HPLC analysis of biphenyl compounds, suitable for assessing the purity of this compound.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the molecular conformation and electronic structure of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl. These calculations can predict the most stable arrangement of atoms in space and provide a detailed picture of the electron distribution within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations can provide accurate geometries, energies, and other molecular properties. For this compound, DFT would be applied to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

A hypothetical DFT study on this compound, for instance using the B3LYP functional with a 6-31G(d) basis set, could yield the optimized geometrical parameters.

Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-C (biphenyl bond) | 1.49 Å |

| C-Br bond length | 1.91 Å |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-H (aromatic) | 1.08 Å |

| C-C (methyl) | 1.51 Å |

| C-H (methyl) | 1.09 Å |

| Dihedral Angle | 55-65° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound was not found.

Conformational Analysis of Biphenyl (B1667301) Rotamers

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho substituents. The rotation around the central C-C bond gives rise to different conformers, or rotamers. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the dihedral angle between the two aromatic rings. This analysis helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The presence of two methyl groups on one ring and a bromine atom on the other influences the preferred rotational angle.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity. The ESP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the bromine atom due to its high electronegativity, and variations in potential across the aromatic rings influenced by the methyl groups.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are most likely to form. For instance, in reactions where multiple sites on the molecule could react, computational analysis can help determine the most favorable site of attack, thus predicting the regioselectivity of the reaction.

Vi. Derivatization and Further Synthetic Transformations of 4 Bromo 2,3 Dimethyl 1,1 Biphenyl

Modification of the Bromo Substituent

The carbon-bromine bond is a cornerstone of synthetic strategy, enabling a multitude of reactions that replace the bromine atom with other functional groups or molecular fragments.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides like 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl are excellent substrates for these transformations. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org These reactions typically involve a palladium catalyst that facilitates the coupling of the aryl bromide with an organometallic reagent. libretexts.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for creating new carbon-carbon bonds, particularly for synthesizing complex biaryl and polyaryl structures. wikipedia.orggre.ac.uk

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a go-to method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgorganic-chemistry.org

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, effectively creating a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. nrochemistry.comjk-sci.com

| Reaction Name | Organometallic Reagent | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted terphenyl derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl amine derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene-like derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-biphenyl derivative |

Nucleophilic aromatic substitution (SNAr) is a pathway to replace an aryl halide with a nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

The structure of this compound contains methyl groups, which are electron-donating. latech.edu These groups destabilize the carbanionic intermediate required for the SNAr mechanism, thus rendering the compound largely unreactive towards this pathway under standard conditions. An alternative, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases but is less common and may lead to a mixture of products.

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is useful when the bromine has served its purpose as a directing group or as a handle for other reactions and needs to be removed to yield the final target molecule. organic-chemistry.org

Several methods are available for the reductive dehalogenation of aryl bromides. acs.orgacs.org A common and effective approach is catalytic hydrogenation, which involves reacting the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org Other methods include the use of hydride reagents or dissolving metal reductions. nih.gov A recently developed mild method combines photoredox catalysis with a silane-mediated atom transfer to achieve hydrodebromination under visible light. acs.orgcapes.gov.br Applying these methods to this compound would yield 2,3'-dimethyl-1,1'-biphenyl.

Functionalization of Methyl Groups

The two methyl groups on the biphenyl (B1667301) core are also sites for synthetic modification, primarily through reactions at the benzylic position.

The hydrogen atoms on the carbon adjacent to an aromatic ring (the benzylic position) are particularly susceptible to free-radical substitution. chemistrysteps.comchadsprep.com This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com

Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)), or under UV light. chadsprep.comnih.gov This method selectively installs a bromine atom at the benzylic position. youtube.comyoutube.com In the case of this compound, the reaction can potentially occur at either the 2-methyl or the 3'-methyl group, or both, depending on the stoichiometry of NBS used.

The resulting benzylic bromide is a highly valuable intermediate because the bromine is a good leaving group for subsequent nucleophilic substitution (SN2) or elimination (E2) reactions. youtube.com This opens a pathway to a wide variety of derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | -CH₂OH | Benzylic Alcohol |

| Cyanide | NaCN | -CH₂CN | Arylacetonitrile |

| Alkoxide | NaOCH₃ | -CH₂OCH₃ | Benzylic Ether |

| Ammonia | NH₃ | -CH₂NH₂ | Benzylic Amine |

| Azide | NaN₃ | -CH₂N₃ | Benzylic Azide |

The benzylic methyl groups can be oxidized to higher oxidation states, most commonly to carboxylic acids. harvard.edu Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are typically used for this transformation. libretexts.org This reaction converts the -CH₃ group into a -COOH group.

For this compound, this reaction can be controlled to oxidize one or both methyl groups, leading to the corresponding mono- or di-carboxylic acid derivatives. These carboxylic acids are themselves versatile functional groups, enabling the formation of esters, amides, and other acid derivatives, further expanding the synthetic utility of the parent molecule. Milder oxidation conditions can potentially yield the corresponding aldehydes. libretexts.orgorganic-chemistry.org

Introduction of Additional Functionalities to the Biphenyl Core

The biphenyl scaffold of this compound can be further modified to incorporate a diverse range of functional groups. These modifications can be achieved through several classic and modern organic reactions, primarily electrophilic aromatic substitution and directed metalation.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. lumenlearning.commasterorganicchemistry.com In the case of this compound, the regiochemical outcome of EAS reactions is governed by the directing effects of the existing substituents on both rings.

Ring A (2,3'-dimethyl-substituted ring): The 2-methyl group is an activating, ortho, para-directing group.

Ring B (4'-bromo-substituted ring): The 4'-bromo group is a deactivating, ortho, para-directing group, while the 3'-methyl group is activating and ortho, para-directing.

The interplay of these electronic effects, combined with steric hindrance from the methyl groups and the twisted nature of the biphenyl core, dictates the position of incoming electrophiles. Substitution is generally favored on the more activated ring. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce nitro, halo, and acyl groups, respectively, creating a variety of new derivatives. youtube.comrsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Reagents | Predicted Major Substitution Position(s) | Rationale |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Positions ortho and para to the 2-methyl group; Positions ortho to the 3'-methyl group. | The methyl groups are activating, making their respective rings more susceptible to electrophilic attack than the bromine-substituted ring. Steric hindrance may influence the ratio of isomers. |

| Bromination | Br⁺ | Br₂, FeBr₃ | Positions ortho and para to the 2-methyl group; Positions ortho to the 3'-methyl group. | Similar to nitration, the activating methyl groups direct the incoming electrophile. The bromine on the second ring is deactivating. |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Position para to the 2-methyl group. | This reaction is highly sensitive to steric hindrance. The position para to the 2-methyl group is the most accessible and electronically favorable site. |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization that can be complementary to EAS. This method typically involves the use of a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a position ortho to a directing metalating group (DMG). The bromine atom can act as a DMG, directing lithiation to the adjacent C5' position. Subsequent treatment (quenching) of the resulting aryllithium intermediate with an electrophile introduces a new substituent with high regiocontrol.

This strategy allows for the installation of functionalities that are not accessible through direct electrophilic substitution. For example, quenching with carbon dioxide introduces a carboxylic acid group, while reaction with N,N-dimethylformamide (DMF) yields a formyl group.

Table 2: Functionalization of this compound via Selective Metalation and Quenching

| Directing Group | Base | Quenching Electrophile | Reagent for Quenching | Introduced Functional Group |

| 4'-Bromo | n-BuLi | Carboxyl | CO₂ (s), then H₃O⁺ | -COOH |

| 4'-Bromo | n-BuLi | Formyl | DMF, then H₃O⁺ | -CHO |

| 4'-Bromo | n-BuLi | Hydroxymethyl | Formaldehyde (HCHO) | -CH₂OH |

| 4'-Bromo | n-BuLi | Boryl | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ |

Formation of Polyaromatic Systems and Extended Conjugated Structures

The carbon-bromine bond in this compound is a key functional handle for constructing larger aromatic systems through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in materials science and medicinal chemistry for synthesizing polyaromatic hydrocarbons (PAHs) and other extended π-systems. researchgate.netnih.gov PAHs are compounds with two or more fused aromatic rings. researchgate.netmdpi.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for this purpose. researchgate.net Reacting this compound with various arylboronic acids in the presence of a palladium catalyst can generate a diverse library of terphenyl and more complex polyaromatic structures. Other notable cross-coupling reactions include the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes) to introduce further conjugated extensions. nih.gov These methods enable the precise and efficient formation of C-C bonds, systematically extending the conjugated system of the original biphenyl core.

Table 3: Cross-Coupling Reactions for the Synthesis of Polyaromatic Systems from this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Terphenyl or higher polyphenyl systems |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Terphenyl or higher polyphenyl systems |

| Negishi Coupling | Organozinc reagent (e.g., Aryl-ZnCl) | Pd(PPh₃)₄ or other Pd/ligand complexes | Terphenyl or higher polyphenyl systems |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl-alkynyl-biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline, Morpholine) | Pd catalyst with specialized phosphine (B1218219) ligand | N-Aryl-biphenyl derivatives |

Vii. Role As a Key Intermediate in Complex Molecule Synthesis

Integration into Multi-Step Synthetic Sequences

There is a lack of documented multi-step synthetic sequences where 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is a key intermediate. Multi-step synthesis often relies on the strategic incorporation of functionalized building blocks to achieve a target molecule. msu.edumedium.com While the structure of this compound suggests its potential utility in such sequences, no specific examples have been reported.

Strategies for Chiral Biphenyl (B1667301) Derivatives (if atropisomerism is induced by further derivatization)

The phenomenon of atropisomerism, which arises from hindered rotation around a single bond, is well-documented for ortho-substituted biphenyls. The presence of a methyl group at the 2-position in this compound could lead to atropisomeric products upon further substitution at the 2' or 6' positions. However, the literature does not provide specific studies on the induction, resolution, or stereoselective transformations of chiral derivatives originating from this compound. General principles of atroposelective synthesis have been extensively reviewed, but their application to this compound has not been specifically described. chemrxiv.org

Induction and Resolution of Atropisomers

No research has been found detailing methods for the induction and resolution of atropisomers derived from this compound.

Diastereoselective and Enantioselective Transformations

Similarly, there are no available reports on diastereoselective or enantioselective transformations involving this compound to generate axially chiral products.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated and methyl-substituted aryl halides. For example, coupling 2-methylphenylboronic acid with a brominated biphenyl precursor (e.g., 4-bromo-3-methylbiphenyl) under palladium catalysis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity with HPLC or GC-MS is critical .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and methyl group integration.

- X-ray crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for structurally analogous brominated biphenyls (e.g., 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine.

Q. What are the recommended storage and handling protocols to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to minimize oxidative decomposition. Handle in a fume hood with nitrile gloves and protective eyewear. Stability studies on similar brominated biphenyls suggest susceptibility to light-induced debromination, necessitating dark storage conditions .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the C–Br bond and enhancing reactivity in palladium-catalyzed couplings. Comparative studies using derivatives (e.g., 2-Bromo-5-chloro-1,1'-biphenyl) show that steric effects from methyl groups can modulate reaction rates. Density Functional Theory (DFT) calculations are recommended to quantify electronic effects .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or impurities. Use variable-temperature NMR to distinguish between conformational isomers. For example, in 3,3'-dimethylbiphenyl derivatives, methyl group proximity can cause splitting anomalies resolved at higher temperatures .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : Directing group strategies (e.g., using methyl substituents to block undesired positions) or transition-metal templates (e.g., iridium-catalyzed borylation) can enhance regioselectivity. For brominated analogs, computational modeling (e.g., Molecular Electrostatic Potential maps) predicts reactive sites for electrophilic substitution .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, while elevated temperatures accelerate kinetics. Kinetic studies on 4'-bromobiphenyl derivatives suggest a Hammett correlation between substituent electronic effects and reaction rates .

Q. What mechanistic insights can be gained from studying its degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.